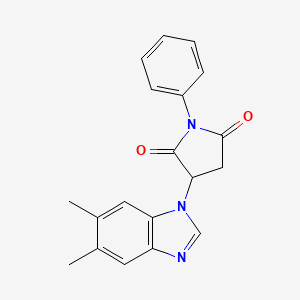![molecular formula C14H12FN3S B10863954 2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide](/img/structure/B10863954.png)
2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a hydrazinecarbothioamide backbone
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide typically involves the reaction of 4-fluorobenzaldehyde with phenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-[(4-Fluorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
2-[(4-Bromophenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide:
2-[(4-Methylphenyl)methylene]-N~1~-phenyl-1-hydrazinecarbothioamide: The methyl group can affect the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C14H12FN3S |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
1-[(Z)-(4-fluorophenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H12FN3S/c15-12-8-6-11(7-9-12)10-16-18-14(19)17-13-4-2-1-3-5-13/h1-10H,(H2,17,18,19)/b16-10- |
InChI Key |
XGDGKLGXGAALNB-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10863871.png)
![4-[({[5-(2-Chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10863873.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10863886.png)
![methyl 2-({[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10863898.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate](/img/structure/B10863904.png)
![4-[2-({[4-(3,4-dimethoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10863910.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
![7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one](/img/structure/B10863938.png)
![2-chloro-5-[3-(2-hydroxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10863943.png)

![N-benzyl-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10863961.png)
![12-(4-chlorophenyl)-16-(furan-2-yl)-14-methyl-4-(phenoxymethyl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10863963.png)
